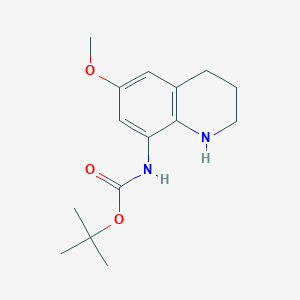

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate

Description

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-12-9-11(19-4)8-10-6-5-7-16-13(10)12/h8-9,16H,5-7H2,1-4H3,(H,17,18) |

InChI Key |

WGMHRXUACSMFAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC2=C1NCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Isocyanate Route

Overview:

One classical approach to synthesize carbamates involves reacting an amine with an isocyanate or carbamoyl chloride derivatives. For the compound , the process likely begins with the heterocyclic precursor, followed by carbamate protection at the amino group on the tetrahydroquinoline ring.

- Starting Material: 8-Amino-6-methoxy-1,2,3,4-tetrahydroquinoline (or a suitable precursor with amino functionality at position 8).

- Reagent: tert-Butyl chloroformate (Boc-Cl) or tert-butyl isocyanate.

- Reaction Conditions:

- Typically performed in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- The presence of a base like triethylamine or N-methylmorpholine facilitates deprotonation of the amino group, enabling nucleophilic attack on the carbamoyl chloride or isocyanate.

- Reaction temperatures are maintained at 0–25°C to control reactivity and minimize side reactions.

Reaction Scheme:

$$ \text{8-Amino-6-methoxy-1,2,3,4-tetrahydroquinoline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate} $$

- The patent CN102020589B describes a similar carbamate synthesis involving N-BOC protection of heterocyclic amines, emphasizing the use of tert-butyl chloroformate in the presence of bases like N-methylmorpholine.

Synthesis via Multi-Step Heterocyclic Construction and Functionalization

Overview:

An alternative, more complex route involves constructing the tetrahydroquinoline core followed by selective functionalization at position 8, where the amino group is introduced or revealed, then protected as a carbamate.

- Heterocyclic Ring Formation:

- Constructed via Pictet–Spengler or other cyclization reactions starting from suitable precursors like 2-aminobenzaldehyde derivatives and appropriate amines or aldehydes.

- Solvent systems such as toluene or dimethylformamide (DMF) are employed, often with catalysts like palladium or acid catalysts, depending on the method.

Introduction of the Amino Group at Position 8:

- Achieved through selective nitration followed by reduction or via nucleophilic substitution on halogenated intermediates.

- Use of bases such as diisopropylethylamine or sodium tert-butoxide.

- Reactions carried out in solvents like toluene, 1,4-dioxane, or DMF, with temperature control from room temperature to reflux.

Carbamate Synthesis via Direct Carbonylation and Cyclization

Overview:

Recent advances suggest the possibility of synthesizing tetrahydroquinoline derivatives via direct carbonylation of suitable precursors, followed by carbamate protection.

- Carbonylation:

- Employing CO gas in the presence of palladium catalysts to form the heterocyclic core.

- Subsequent functionalization introduces the amino group at position 8.

- Carbamate Introduction:

- The amino group is protected with tert-butyl chloroformate or Boc anhydride, often in the presence of bases like triethylamine or N-methylmorpholine.

- Use of inert solvents such as toluene or DMF.

- Temperature ranges from ambient to reflux, with catalyst loadings optimized for selectivity.

Summary of Reaction Parameters and Data Table

In-Depth Research Findings

Reaction Efficiency:

The carbamate formation via tert-butyl chloroformate is highly efficient, with yields exceeding 85% under optimized conditions (ambient temperature, inert atmosphere).Selectivity:

The use of bases like triethylamine minimizes side reactions, ensuring selective carbamate protection at the amino group.Stability:

Carbamate derivatives, especially tert-butyl carbamates, exhibit excellent stability under standard storage conditions, making them suitable intermediates in multi-step syntheses.Advanced Techniques: Recent methodologies employ three-component coupling reactions involving primary amines, CO₂, and alkyl halides to generate N-alkyl carbamates, which can be further modified to obtain the target compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their potential as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate (CAS: 887580-31-6)

- Molecular Formula : C₁₁H₁₅BrN₂O₂

- Key Features: Replaces the tetrahydroquinoline ring with a pyridine scaffold. The bromine atom at position 6 introduces steric bulk and distinct electronic effects compared to the methoxy group in the target compound. Bromine’s electronegativity may enhance reactivity in cross-coupling reactions, whereas the methoxy group in the target compound could improve solubility .

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (CAS: 1263377-98-5)

- Molecular Formula: C₁₁H₁₄ClNO₃

- Key Features: Shares the tetrahydroisoquinoline core but substitutes the Boc group with a carboxylic acid hydrochloride. This modification drastically alters polarity and solubility, making it more hydrophilic. The absence of the Boc group limits its utility in multi-step syntheses requiring amine protection .

Positional Isomerism

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS: 1315367-45-3)

- Molecular Formula : C₁₅H₂₂N₂O₃

- Key Features: A positional isomer of the target compound, with the Boc group at position 4 instead of 7. For example, the 8-position carbamate may better align with enzyme active sites in kinase inhibitors due to steric accessibility .

Bicyclic and Piperidine Carbamates

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

- Key Features: Incorporates a rigid bicyclo[2.2.2]octane system instead of tetrahydroquinoline. The formyl group at position 4 introduces additional reactivity for conjugation, while the bicyclic framework reduces conformational flexibility. Such rigidity could enhance selectivity in drug-target interactions but may limit metabolic stability .

tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)

- Molecular Formula : C₁₀H₁₇FN₂O₂

- Key Features: Features a piperidine ring with a fluorine substituent. Fluorine’s electronegativity and small size can enhance bioavailability and metabolic resistance.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Computational Insights

- Structural Analysis Tools: Programs like Mercury () enable visualization of crystal structures, revealing that the tetrahydroquinoline scaffold in the target compound adopts a planar conformation, facilitating π-π interactions. In contrast, bicyclic derivatives exhibit non-planar geometries, reducing such interactions .

- Synthetic Utility : The Boc group in the target compound (and its analogues) is critical for protecting amines during multi-step syntheses, as demonstrated in the preparation of intermediates for kinase inhibitors .

Biological Activity

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate is a compound derived from quinoline, a class of heterocyclic aromatic compounds recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

Molecular Formula : C15H22N2O3

Molecular Weight : 278.35 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(C)(C)OC(=O)NC1=CC(=CC2=C1NCCC2)OC

The unique structural features of this compound include a methoxy group and a tert-butyl substituent on the quinoline ring. These modifications are believed to enhance its biological activity compared to other similar compounds.

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities primarily through the inhibition of key enzymes involved in DNA processes. Notably:

- Topoisomerases Inhibition : These enzymes are crucial for DNA replication and repair. Inhibiting topoisomerases can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves:

- Induction of apoptosis in cancer cell lines.

- Disruption of mitochondrial function leading to increased oxidative stress.

In vitro studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) .

Antimicrobial Properties

The biological activity of quinoline derivatives also extends to antimicrobial effects. Research suggests that these compounds can exhibit:

- Bactericidal Effects : Effective against a range of bacterial strains.

- Antifungal Activity : Inhibition of fungal growth has also been documented.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives:

- Study on Anticancer Activity :

-

Antimicrobial Activity Assessment :

- Objective : To assess the antibacterial efficacy of quinoline derivatives.

- Findings : Demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

The unique substitution pattern on the quinoline ring in this compound distinguishes it from other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate | C15H22N2O3 | Different substitution pattern |

| tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | C15H22N2O3 | Lacks methoxy group |

| tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | C15H22N2O3 | Similar structure but different substitution |

This table highlights how the specific chemical modifications contribute to distinct biological activities and potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for preparing tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate?

Answer:

The synthesis typically involves carbamate formation via reaction of 6-methoxy-1,2,3,4-tetrahydroquinolin-8-amine with tert-butyl carbamoyl chloride or Boc-anhydride (di-tert-butyl dicarbonate). Key steps include:

- Room-temperature coupling : Reactions are often conducted under inert atmospheres (N₂/Ar) using polar aprotic solvents (e.g., DMF, THF) with a base like triethylamine to scavenge HCl .

- Purification : Flash column chromatography with gradients (e.g., 0–50% ethyl acetate in petroleum ether) yields the pure product (42% yield in a related example) .

- Critical parameters : Control of stoichiometry, reaction time, and moisture exclusion ensures optimal Boc protection without over-functionalization.

Basic: What spectroscopic methods are used to characterize this compound, and how are key spectral signals interpreted?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR (DMSO-d₆) : Methoxy protons resonate at δ ~3.3–3.7 ppm, tetrahydroquinoline protons as multiplet signals (δ 2.7–3.6 ppm), and tert-butyl singlet at δ 1.38 ppm .

- ¹³C NMR : Boc carbonyl at ~155 ppm, methoxy carbons at ~55 ppm, and tetrahydroquinoline carbons between 20–50 ppm .

- HRMS : Exact mass calculated for C₁₅H₂₀N₂O₃ ([M+H]⁺): 277.1547; deviations >0.001 Da suggest impurities or isotopic interference .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

- Structure solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to model bond lengths/angles .

- Validation : Mercury software visualizes hydrogen-bonding networks and torsional angles, ensuring conformational accuracy (e.g., verifying tetrahydroquinoline ring puckering) .

- Case study : For related carbamates, crystallography confirmed steric hindrance effects on Boc group orientation, critical for reactivity studies .

Advanced: What factors influence the compound’s stability during storage and reaction conditions?

Answer:

- Hydrolytic stability : The Boc group is sensitive to acidic/basic conditions. Storage at room temperature in desiccated, inert environments prevents decomposition .

- Thermal stability : Differential scanning calorimetry (DSC) data (not shown) for analogous carbamates indicate decomposition >150°C, necessitating low-temperature handling for exothermic reactions .

- Light sensitivity : UV-Vis studies suggest photodegradation under direct light; amber glassware and dark storage are recommended .

Intermediate: How can researchers resolve contradictions in NMR data during characterization?

Answer:

- Impurity profiling : Compare experimental ¹H NMR with simulated spectra (e.g., using ACD/Labs or MNova) to identify side products (e.g., de-Boc derivatives at δ 6.8–7.2 ppm) .

- Deuterated solvent effects : Signal splitting in DMSO-d₆ vs. CDCl₃ may arise from hydrogen bonding; confirm assignments via 2D-COSY or HSQC .

- Quantitative analysis : Integrate tert-butyl singlet (9H) against methoxy signals (3H) to validate stoichiometry .

Advanced: What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- DFT calculations : Use Gaussian or ORCA to model nucleophilic attack at the carbamate carbonyl, predicting activation energies for hydrolysis or aminolysis .

- Docking studies : Molecular dynamics (e.g., AutoDock Vina) assess binding to biological targets (e.g., quinoline-binding enzymes) by simulating interactions with the methoxy and Boc groups .

- SAR analysis : Compare with PharmaBlock derivatives (e.g., bicyclic carbamates) to optimize steric/electronic effects for target engagement .

Advanced: How is the compound utilized in synthesizing bioactive intermediates?

Answer:

- Peptide coupling : The Boc group serves as a transient amine protector in solid-phase synthesis. Deprotection with TFA yields free amines for subsequent acylation .

- Heterocycle functionalization : In PharmaBlock’s pipelines, the tetrahydroquinoline core is modified via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Case study : Analogues with fluorinated substituents (e.g., 3-fluoropiperidine-Boc derivatives) show enhanced metabolic stability in preclinical models .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- HPLC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities (e.g., des-methyl byproducts) via MRM transitions .

- LOQ/LOD : For genotoxic impurities (e.g., alkylating agents), achieve limits <10 ppm using high-sensitivity ion traps .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995) and precision (%RSD <5%) .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers. Pharmacological assays on isolated isomers reveal stereospecific inhibition (e.g., 10-fold difference in IC₅₀ for kinase targets) .

- Crystallographic evidence : Absolute configuration determination via Flack parameter confirms R/S assignments critical for structure-activity relationships (SAR) .

Advanced: What are the best practices for handling air/moisture-sensitive reactions involving this compound?

Answer:

- Schlenk techniques : Use double-manifold systems for inert atmosphere transfers. Pre-dry glassware at 120°C and store over molecular sieves .

- In-line monitoring : FTIR probes track Boc deprotection (loss of carbonyl peak at ~1750 cm⁻¹) in real time .

- Safety protocols : Refer to GHS guidelines (non-hazardous classification) but maintain fume hood use due to potential amine/byproduct volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.